molecular formula C11H15NO4S B044694 Methiocarb sulfone CAS No. 2179-25-1

Methiocarb sulfone

Cat. No.: B044694
CAS No.: 2179-25-1
M. Wt: 257.31 g/mol
InChI Key: RJBJMKAMQIOAML-UHFFFAOYSA-N
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Description

Methiocarb sulfone is a metabolite of methiocarb, a carbamate pesticide widely used in agriculture. It is known for its role as a cholinesterase inhibitor, which makes it effective in pest control. This compound is a white crystalline solid with the chemical formula C11H15NO4S. It is primarily used to control a variety of pests, including insects, mollusks, and birds .

Mechanism of Action

Target of Action

Methiocarb sulfone primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme that terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing the enzyme from breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles and glands .

Biochemical Pathways

The main biochemical pathway affected by this compound involves the cholinergic system . By inhibiting AChE, this compound disrupts the normal function of the cholinergic system, leading to an overstimulation of acetylcholine receptors . This overstimulation can have various downstream effects, depending on the specific tissues and organs involved.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) . This compound is a metabolite of methiocarb, and it has been found in high concentrations in both guttations and leaves of corn plants grown from coated seeds . This suggests that this compound may be systemically distributed within plants

Result of Action

The primary result of this compound’s action is the overstimulation of acetylcholine receptors due to the accumulation of acetylcholine . This overstimulation can lead to a variety of symptoms, depending on the specific tissues and organs affected. In severe cases, it can cause neurotoxic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound has been found in high concentrations in corn plants grown from coated seeds, suggesting that the compound may be systemically distributed within plants . This systemic distribution could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methiocarb sulfone is synthesized through the oxidation of methiocarb. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the temperature is maintained between 20°C to 50°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, this compound is produced by large-scale oxidation of methiocarb using continuous flow reactors. The process involves the use of catalysts to enhance the reaction rate and improve the yield. The product is then purified through crystallization and filtration to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBJMKAMQIOAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042138
Record name Methiocarb sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179-25-1
Record name Methiocarb sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2179-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methiocarb sulfone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methiocarb sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate
Source European Chemicals Agency (ECHA)
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Record name METHIOCARB SULFONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is methiocarb sulfone formed and what other metabolites are relevant?

A1: this compound is a metabolite of the insecticide methiocarb. It is formed through a two-step oxidation process. First, methiocarb is oxidized to methiocarb sulfoxide, which can then be further oxidized to this compound. [] This oxidation can be catalyzed by enzymes like flavin-containing monooxygenase (FMO) and specific cytochrome P450 (CYP) isoforms, particularly FMO1, CYP2C19, and CYP1A2 in humans. [] It is noteworthy that the reaction between methiocarb and methiocarb sulfoxide is reversible, with the reduction of the sulfoxide back to methiocarb occurring in the liver cytosol. [] Another important metabolite is methylthio-3,5-xylenol (MX), formed through the hydrolysis of methiocarb. []

Q2: Can you describe the analytical methods used to detect this compound in food and environmental samples?

A2: Several analytical methods have been developed to quantify this compound. In the analysis of banana samples, a QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction procedure followed by liquid chromatography coupled with a photodiode array detector (LC-PAD) is effective. [] For greenhouse crops like cucumbers, peppers, green beans, and tomatoes, a method utilizing dichloromethane extraction followed by gas chromatography with pulsed flame photometric detection (GC-PFPD) has been validated. [, ] Groundwater monitoring often employs automated online solid-phase extraction (SPE) using C18 Empore extraction disks, coupled with liquid chromatography and either UV or post-column fluorescence detection. Confirmation can be achieved through LC coupled with thermospray mass spectrometry using selected-ion monitoring. [] Tandem mass spectrometry is also a valuable tool for quantifying this compound in food products of animal origin. []

Q3: Has this compound been detected in environmental samples, and if so, at what levels?

A3: Yes, this compound has been detected in environmental samples. A study investigating groundwater pollution in an aquifer in the Almeria area of Spain detected this compound alongside its parent compound, methiocarb. [] While this study highlighted the sporadic nature of carbamate pollution, it underlined the importance of including degradation products like this compound in monitoring programs. []

Q4: What is the significance of studying this compound in conjunction with methiocarb?

A5: Studying this compound alongside methiocarb is crucial for several reasons. Firstly, understanding the environmental fate and persistence of methiocarb necessitates analyzing its degradation products, including this compound. [] Secondly, while this compound exhibits reduced activity toward certain nuclear receptors, its presence might still have implications for overall toxicity and long-term effects, particularly concerning its potential bioaccumulation. [] Lastly, comprehensive risk assessments and the establishment of safe exposure levels for methiocarb must consider the potential effects of its metabolites, including this compound. []

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